Cas no 877125-98-9 ({spiro[3.5]nonan-7-yl}methanamine)

{spiro[3.5]nonan-7-yl}methanamine structure
877125-98-9 structure
Produktname:{spiro[3.5]nonan-7-yl}methanamine
CAS-Nr.:877125-98-9
MF:C10H19N
MW:153.26456284523
MDL:MFCD11501147
CID:842096
PubChem ID:50998994

{spiro[3.5]nonan-7-yl}methanamine Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Spiro[3.5]nonan-7-ylmethanamine
    • 7-AMINOMETHYL-SPIRO[3.5]NONANE
    • Spiro[3.5]nonane-7-methanamine
    • {spiro[3.5]nonan-7-yl}methanamine
    • 1-(Spiro[3.5]nonan-7-yl)methanamine
    • 1-{SPIRO[3.5]NONAN-7-YL}METHANAMINE
    • MFCD11501147
    • AS-35767
    • C-Spiro[3.5]non-7-yl-methylamine
    • 877125-98-9
    • SCHEMBL3596835
    • DTXSID30679369
    • OPYDFKJFDKKDIO-UHFFFAOYSA-N
    • AKOS006324796
    • C-spiro[3.5]non-7-ylmethylamine
    • EN300-2956475
    • CS-0171564
    • MDL: MFCD11501147
    • Inchi: 1S/C10H19N/c11-8-9-2-6-10(7-3-9)4-1-5-10/h9H,1-8,11H2
    • InChI-Schlüssel: OPYDFKJFDKKDIO-UHFFFAOYSA-N
    • Lächelt: NCC1CCC2(CCC2)CC1

Berechnete Eigenschaften

  • Genaue Masse: 153.152
  • Monoisotopenmasse: 153.152
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 128
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 26A^2
  • XLogP3: 2.6

Experimentelle Eigenschaften

  • Farbe/Form: Pale-yellow to Yellow-brown Liquid

{spiro[3.5]nonan-7-yl}methanamine Sicherheitsinformationen

{spiro[3.5]nonan-7-yl}methanamine Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH9004-250MG
{spiro[3.5]nonan-7-yl}methanamine
877125-98-9 95%
250MG
¥ 1,320.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH9004-500MG
{spiro[3.5]nonan-7-yl}methanamine
877125-98-9 95%
500MG
¥ 2,204.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH9004-1G
{spiro[3.5]nonan-7-yl}methanamine
877125-98-9 95%
1g
¥ 3,300.00 2023-04-13
abcr
AB283166-250mg
C-Spiro[3.5]non-7-yl-methylamine, 97%; .
877125-98-9 97%
250mg
€654.60 2025-02-15
Chemenu
CM138973-1g
Spiro[3.5]nonan-7-ylmethanamine
877125-98-9 97%
1g
$440 2021-08-05
abcr
AB283166-1 g
C-Spiro[3.5]non-7-yl-methylamine; 97%
877125-98-9
1g
€961.10 2023-04-26
Enamine
EN300-2956475-0.5g
{spiro[3.5]nonan-7-yl}methanamine
877125-98-9 95.0%
0.5g
$561.0 2025-03-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH9004-100MG
{spiro[3.5]nonan-7-yl}methanamine
877125-98-9 95%
100MG
¥ 825.00 2023-04-13
TRC
A445125-10mg
7-Aminomethyl-spiro[3.5]nonane
877125-98-9
10mg
$ 50.00 2022-06-08
AstaTech
51281-0.25/G
7-AMINOMETHYL-SPIRO[3.5]NONANE
877125-98-9 97%
0.25g
$297 2023-09-17

{spiro[3.5]nonan-7-yl}methanamine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  0.5 h, rt
1.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
Referenz
Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-Cyanopyrimidines. Part 2
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5280-5284

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Tosyl chloride ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, 0 °C
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  3 h, rt → 60 °C
1.3 Reagents: Lithium chloride Solvents: Dimethyl sulfoxide ,  Water ;  10 h, 185 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
3.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, rt
4.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  0.5 h, rt
4.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
Referenz
Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-Cyanopyrimidines. Part 2
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5280-5284

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  0.5 h, rt
2.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
Referenz
Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-Cyanopyrimidines. Part 2
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5280-5284

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
2.1 Reagents: Triethylamine ,  Trimethylammonium chloride Solvents: Dichloromethane ;  1 h, rt
3.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  0.5 h, rt
3.2 Reagents: Triphenylphosphine ,  Water Solvents: Tetrahydrofuran ,  Water ;  23 h, rt
Referenz
Overcoming hERG issues for brain-penetrating cathepsin S inhibitors: 2-Cyanopyrimidines. Part 2
Irie, Osamu; et al, Bioorganic & Medicinal Chemistry Letters, 2008, 18(19), 5280-5284

{spiro[3.5]nonan-7-yl}methanamine Raw materials

{spiro[3.5]nonan-7-yl}methanamine Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:877125-98-9){spiro[3.5]nonan-7-yl}methanamine
A862455
Reinheit:99%
Menge:1g
Preis ($):505.0